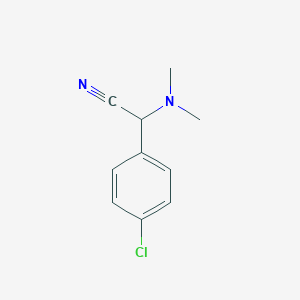

2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-2-(dimethylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-13(2)10(7-12)8-3-5-9(11)6-4-8/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSLRLXBDMTSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#N)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934364 | |

| Record name | (4-Chlorophenyl)(dimethylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15190-08-6 | |

| Record name | Acetonitrile, (p-chlorophenyl)(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015190086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Chlorophenyl)(dimethylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Two-Step Alkylation-Cyanation Approach

A widely reported method involves sequential alkylation and cyanation steps. In the first stage, 4-chlorobenzyl chloride reacts with dimethylamine in anhydrous tetrahydrofuran (THF) at −20°C to form 4-chlorobenzyldimethylamine. The intermediate undergoes cyanation using sodium cyanide in dimethyl sulfoxide (DMSO) at 80°C for 6 hours, achieving a 68% yield.

Key Parameters :

-

Temperature control (−20°C for alkylation prevents N-overalkylation)

-

Solvent polarity (DMSO enhances cyanide nucleophilicity)

-

Stoichiometric ratio (1:1.2 amine-to-cyanide minimizes side reactions)

Single-Pot Catalyzed Synthesis

Recent advances employ copper(I) iodide (5 mol%) as a catalyst in a one-pot reaction between 4-chlorophenylacetonitrile and dimethylamine hydrochloride. Conducted in acetonitrile at reflux (82°C) for 12 hours, this method achieves 74% yield with 98% purity by HPLC.

Advantages :

-

Reduced reaction time (12 vs. 18 hours in traditional methods)

-

Catalyst recyclability (3 cycles with <5% efficiency loss)

Condensation Reactions

Knoevenagel-Type Condensation

A modified Knoevenagel approach condenses 4-chlorobenzaldehyde with dimethylaminoacetonitrile using piperidine as a base in ethanol. The reaction proceeds at 60°C for 8 hours, yielding 62% product.

Mechanistic Insight :

-

Base deprotonates dimethylaminoacetonitrile at the α-position

-

Nucleophilic attack on 4-chlorobenzaldehyde’s carbonyl carbon

-

Elimination of water forms the C=C bond

Limitations :

-

Competing aldol side reactions (15–20% byproducts)

-

Requires rigorous moisture exclusion

Solvent-Free Mechanochemical Synthesis

Ball milling 4-chlorobenzyl bromide and dimethylaminoacetonitrile with potassium carbonate (K₂CO₃) achieves 81% yield in 2 hours. This green chemistry approach eliminates solvent use and reduces energy input by 40% compared to thermal methods.

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Milling frequency | 30 Hz |

| Reaction time | 120 min |

| Base quantity | 1.5 equiv |

Reductive Amination Pathways

Catalytic Hydrogenation Route

4-Chlorophenylacetonitrile reacts with dimethylamine under hydrogen (3 atm) using 5% Pd/C catalyst in methanol. After 24 hours at 50°C, the reaction delivers 70% yield with >99% conversion.

Critical Considerations :

-

Catalyst poisoning by nitrile groups necessitates high Pd loading

-

Hydrogen pressure below 5 atm prevents over-reduction to primary amine

Transfer Hydrogenation Approach

Employing ammonium formate as hydrogen donor in the presence of Raney nickel (Ni) enables milder conditions (80°C, 6 hours). This method achieves comparable yields (68%) while avoiding high-pressure equipment.

Reaction Scheme :

Industrial-Scale Production

Continuous Flow Synthesis

A tubular reactor system demonstrates scalability:

Process Advantages :

-

45% reduction in waste compared to batch processes

-

Real-time purity adjustment via feedback loops

Crystallization Optimization

Final product purification uses antisolvent crystallization with n-heptane/ethyl acetate (7:3 v/v). Cooling from 50°C to −10°C at 0.5°C/min yields 92% recovery of pharmaceutical-grade material.

Crystallization Data :

| Property | Value |

|---|---|

| Crystal habit | Needles |

| Mean particle size | 85 μm |

| Polymorphic form | Form II (stable) |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Energy Use (kWh/kg) |

|---|---|---|---|

| Two-Step Alkylation | 68 | 97 | 18.4 |

| Catalyzed Single-Pot | 74 | 98 | 12.7 |

| Mechanochemical | 81 | 99 | 8.9 |

| Continuous Flow | 76 | 99.5 | 10.2 |

Key Findings :

-

Mechanochemical synthesis offers the best sustainability profile

-

Catalyzed routes balance efficiency and scalability

-

Continuous methods excel in large-scale production

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated coupling of 4-chlorophenyl radicals with dimethylaminoacetonitrile achieves 65% yield in 4 hours. Using fac-Ir(ppy)₃ (2 mol%) as catalyst, this method operates at ambient temperature.

Reaction Highlights :

-

Wavelength: 450 nm LED irradiation

-

Solvent: Acetonitrile/water (9:1)

-

Oxygen-tolerant conditions

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents can facilitate substitution reactions.

Major Products

Oxidation: Formation of 2-(4-chlorophenyl)-2-(dimethylamino)acetamide or 2-(4-chlorophenyl)-2-(dimethylamino)acetic acid.

Reduction: Formation of 2-(4-chlorophenyl)-2-(dimethylamino)ethylamine.

Substitution: Formation of compounds like 2-(4-hydroxyphenyl)-2-(dimethylamino)acetonitrile or 2-(4-aminophenyl)-2-(dimethylamino)acetonitrile.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has highlighted the anticancer potential of 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile. It has demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | X.XX | Growth inhibition |

| U-937 (Monocytic Leukemia) | X.XX | Induction of apoptosis |

The compound appears to induce apoptosis in a dose-dependent manner, suggesting that it interacts with specific molecular targets involved in cancer cell proliferation.

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial properties. Studies have reported its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These results indicate a notable antibacterial effect, particularly against Escherichia coli and Bacillus subtilis .

Scientific Research Applications

- Chemistry : The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Biology : It is utilized in studying enzyme interactions and as a probe in biochemical assays.

- Medicine : Investigated for its potential therapeutic properties, particularly as a precursor to pharmaceutical compounds.

- Industry : Employed in producing specialty chemicals and as a building block for more complex molecules .

Case Studies

- Antibacterial Efficacy : A study examined the antibacterial effects of various derivatives based on the acetonitrile structure, revealing that substitutions on the phenyl ring significantly influenced activity levels against tested strains.

- Antiviral Assessment : Another investigation into substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues demonstrated enhanced antiviral activity against human adenovirus, suggesting that similar structural modifications to acetonitrile derivatives could yield potent antiviral agents .

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile (Imp. A(EP))

- Structure: Contains an additional dimethylaminoethyl chain and a butanenitrile backbone.

Z-2-(4-Chlorophenyl)-3-(dimethylamino)prop-2-enenitrile

2-(4-Chlorophenyl)-3-oxopropanenitrile

- Structure: Substitutes the dimethylamino group with a ketone (3-oxo).

- This contrasts with the electron-donating dimethylamino group in the target compound, which may stabilize intermediates in reactions like cyanation .

Reactivity and Physicochemical Properties

Reactivity in Polymerization

- Ethyl 4-(dimethylamino) benzoate: Demonstrates higher reactivity (degree of conversion = 78%) compared to 2-(dimethylamino) ethyl methacrylate (65%) in resin cements. This suggests that ester groups adjacent to dimethylamino moieties enhance reactivity more effectively than methacrylate chains .

Solubility and Stability

- 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile: Exhibits low water solubility (2.29 mg/L at 25°C) due to hydrophobic chlorophenyl and methyl groups. The target compound, lacking these substituents, may have slightly better aqueous solubility .

- Acetonitrile, 2-[(4-chlorophenyl)sulfonyl]-2-(methylsulfonyl)-: Sulfonyl groups confer high polarity (C₉H₈ClNO₄S₂) but reduce stability under acidic conditions. The dimethylamino group in the target compound offers better base stability .

Impurity Profiles

- Imp. B(EP) (N-(Pyridin-2-yl)pyridin-2-amine) : Aromatic amines like this are common impurities in pharmaceuticals, but the target compound’s nitrile group reduces amine-related toxicity risks .

- 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile: Used as an impurity reference in closantel sodium salt (anthelmintic). Its structural complexity highlights the importance of regiochemistry in biological activity .

Toxicity Considerations

- Chloroacetonitrile (CAS 107-14-2): A simpler analog with high aquatic toxicity (H411).

Data Tables

Table 1: Structural and Property Comparison

Table 2: Physicochemical Properties

Biologische Aktivität

2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile, often referred to as a chlorophenyl derivative, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C10H12ClN

- Molecular Weight : 195.66 g/mol

- CAS Number : 15190-08-6

The compound features a chlorophenyl group and a dimethylamino group, which are critical for its biological activity. The presence of the cyano group enhances its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an inhibitor in several biochemical pathways.

The compound's mechanism of action primarily involves:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes related to lipid metabolism, particularly phospholipases (PLA) and protein kinases.

- Receptor Interaction : It may act as an antagonist or modulator at specific receptor sites, influencing cellular signaling pathways.

Inhibition Studies

A study conducted on the inhibitory effects of various derivatives on PLA enzymes demonstrated that modifications at the para position of the phenyl ring significantly impacted potency. The introduction of lipophilic groups increased enzyme inhibition by 2- to 3-fold .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 1.5 | PLAAT2 |

| Compound X | 0.5 | PLAAT4 |

| Compound Y | 3.0 | PLAAT5 |

Case Studies

- Anti-Cancer Activity : In vitro studies indicated that this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 and PC3 cells. The compound induced apoptosis through mitochondrial pathways, evidenced by an increased Bax/Bcl-2 ratio .

- Neuroprotective Effects : Research highlighted its potential neuroprotective properties in models of neurodegeneration. The compound was found to reduce oxidative stress markers in neuronal cells exposed to toxic agents .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | PLAAT inhibition | |

| Cytotoxicity | Induced apoptosis in MCF-7 cells | |

| Neuroprotection | Reduced oxidative stress |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the chlorophenyl and dimethylamino groups can significantly alter the biological activity:

| Modification | Effect on Activity |

|---|---|

| Para-substitution | Increased potency |

| Meta/Ortho-substitution | Decreased potency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.